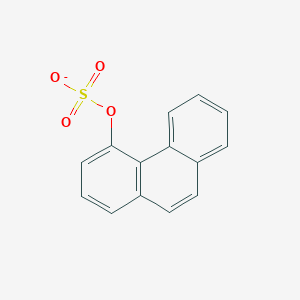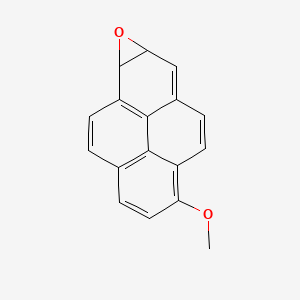
3-(((5-(Dimethylamino)-1-naphthyl)sulphonyl)aminopropyl)trimethylammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(((5-(Dimethylamino)-1-naphthyl)sulphonyl)aminopropyl)trimethylammonium iodide is a fluorescent compound widely used in biochemical and analytical applications. It is known for its ability to form stable complexes with various biomolecules, making it a valuable tool in research and diagnostics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((5-(Dimethylamino)-1-naphthyl)sulphonyl)aminopropyl)trimethylammonium iodide typically involves the reaction of dansyl chloride with a suitable amine. The process begins with the preparation of dansyl chloride, which is then reacted with propano-3-trimethylammonium under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using chromatographic techniques to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification steps are also scaled up, often involving large-scale chromatography or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(((5-(Dimethylamino)-1-naphthyl)sulphonyl)aminopropyl)trimethylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dansyl group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common in typical applications.
Complex Formation: The compound readily forms complexes with biomolecules, which is a key feature in its use as a fluorescent probe.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Oxidizing Agents: Mild oxidizing agents like hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield dansylated amines, while complex formation with proteins results in dansyl-protein conjugates.
Wissenschaftliche Forschungsanwendungen
3-(((5-(Dimethylamino)-1-naphthyl)sulphonyl)aminopropyl)trimethylammonium iodide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for the detection and quantification of various analytes.
Biology: Employed in the labeling of proteins and nucleic acids for imaging and tracking purposes.
Medicine: Utilized in diagnostic assays to detect specific biomolecules in clinical samples.
Industry: Applied in the development of sensors and diagnostic devices
Wirkmechanismus
The mechanism of action of 3-(((5-(Dimethylamino)-1-naphthyl)sulphonyl)aminopropyl)trimethylammonium iodide involves its ability to form stable complexes with biomolecules. The dansyl group acts as a fluorescent tag, emitting light upon excitation. This fluorescence can be measured and used to quantify the presence of the target molecule. The compound interacts with molecular targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which stabilize the complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dansyl Chloride: A precursor to 3-(((5-(Dimethylamino)-1-naphthyl)sulphonyl)aminopropyl)trimethylammonium iodide, used in similar applications.
Dansylamide: Another dansyl derivative with similar fluorescent properties.
Fluorescein: A widely used fluorescent dye with different spectral properties.
Uniqueness
This compound is unique due to its specific structure, which allows for stable complex formation with a wide range of biomolecules. Its fluorescence properties make it particularly valuable in applications requiring sensitive detection and quantification .
Eigenschaften
CAS-Nummer |
29866-12-4 |
|---|---|
Molekularformel |
C18H28IN3O2S |
Molekulargewicht |
477.4 g/mol |
IUPAC-Name |
3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propyl-trimethylazanium;iodide |
InChI |
InChI=1S/C18H28N3O2S.HI/c1-20(2)17-11-6-10-16-15(17)9-7-12-18(16)24(22,23)19-13-8-14-21(3,4)5;/h6-7,9-12,19H,8,13-14H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZMUVPDOGALQRLU-UHFFFAOYSA-M |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCC[N+](C)(C)C.[I-] |
Kanonische SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCC[N+](C)(C)C.[I-] |
| 29866-12-4 | |
Piktogramme |
Irritant |
Synonyme |
1-(5 dimethylaminonaphthalene-1-sulfonamido)propano-3-trimethylammonium iodide 1-(5-dimethylaminohaphthalene-1-sulfonamido)propano-3-trimethylammonium dansyl-propano-3-trimethylammonium dansyl-PTA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[4-(Methylthio)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B1243286.png)







![3-{N-[1(S)-(3-carboxyphenyl)ethyl]amino}-2(S)-hydroxy-propyl(cyclohexylmethyl)phosphinic acid](/img/structure/B1243297.png)



